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Compound of Interest

Compound Name: VER-155008

Cat. No.: B1683810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VER-155008, a potent small-molecule

inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. VER-155008
serves as a critical tool in cancer research and neurodegenerative disease studies, enabling

the targeted disruption of cellular protein homeostasis. This document details its binding

characteristics, selectivity profile, and the downstream cellular consequences of its inhibitory

action, supported by quantitative data, experimental protocols, and visual diagrams of key

pathways.

Target Binding and Mechanism of Action
VER-155008 is an adenosine-derived compound that functions as an ATP-competitive inhibitor

of the Hsp70 chaperone family.[1][2][3][4] Its primary mechanism involves binding to the

Nucleotide Binding Domain (NBD) of Hsp70, directly competing with ATP and ADP.[1] X-ray

crystallography has confirmed that VER-155008 occupies the ATPase pocket of Hsp70.[1][5][6]

This binding event arrests the NBD in a half-open conformation, which prevents the allosteric

communication between the NBD and the Substrate Binding Domain (SBD).[1] Consequently,

the chaperone is locked in a state with reduced affinity for its substrate proteins, effectively

inhibiting its protein refolding capabilities.[1][2]

The Hsp70 chaperone cycle is critical for maintaining protein homeostasis. VER-155008
disrupts this cycle by preventing the ATP-driven conformational changes necessary for

substrate binding and release.
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Caption: Hsp70 chaperone cycle and VER-155008 inhibition.

Quantitative Binding and Potency
VER-155008 exhibits potent inhibition against key members of the Hsp70 family. Its binding

affinity and inhibitory concentrations have been quantified through various biochemical assays.
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Target Protein Assay Type Value Reference

Hsp70 (HSPA1) IC50 0.5 µM [6][7][8]

Hsc70 (HSPA8) IC50 2.6 µM [7][8]

Grp78 (HSPA5, BiP) IC50 2.6 µM [7]

Hsc70 Kd 0.3 µM [1]

IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.

Selectivity Profile
While potent against the Hsp70 family, VER-155008 demonstrates significant selectivity over

other heat shock proteins, most notably Hsp90.[7] Studies indicate that VER-155008 is not

isoform-specific and inhibits both the heat-inducible Hsp70 (HSPA1) and the constitutively

expressed Hsc70 (HSPA8).[1] Simultaneous inhibition of both Hsp70 and Hsc70 is often

necessary to achieve a significant reduction in cancer cell viability.[1]

Target Protein IC50 Selectivity (Fold) Reference

Hsp70 0.5 µM - [7][8]

Hsp90β >200 µM >400x [8]

Cellular Effects and Signaling Pathways
Inhibition of Hsp70 by VER-155008 triggers a cascade of cellular events, primarily due to the

disruption of chaperone-dependent protein folding and stability. This leads to the degradation of

Hsp90 client proteins, many of which are critical oncoproteins.[5][7]

Key cellular consequences include:

Inhibition of Protein Refolding: VER-155008 has been shown to inhibit the refolding of heat-

denatured luciferase in vitro.[1][4][5]
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Degradation of Oncoproteins: Treatment with VER-155008 leads to the degradation of

Hsp90 client proteins such as Raf-1, Her2, and CDK4.[5]

Induction of Apoptosis: The compound induces caspase-dependent apoptosis in various

human tumor cell lines.[2][8][9]

Cell Cycle Arrest: VER-155008 can cause G1 cell cycle arrest in mesothelioma and prostate

cancer cells.[10][11][12]

Inhibition of PI3K/AKT/mTOR Pathway: By inactivating AKT through phosphorylation

changes, VER-155008 disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for

cell proliferation and survival.[10][11]

Inhibition of Autophagy: The inhibitor has been shown to interfere with autophagy processes

in cancer cells.[2][7][10]
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Caption: Downstream cellular effects of VER-155008.

Experimental Protocols
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The characterization of VER-155008 relies on a set of key biochemical and cell-based assays.

5.1 Hsp70 ATPase Activity Assay This assay measures the rate of ATP hydrolysis by Hsp70 in

the presence and absence of an inhibitor.

Principle: A common method is a coupled-enzyme assay where the production of ADP is

linked to the oxidation of NADH, which can be measured by a decrease in absorbance at

340 nm.

Protocol Outline:

Purified human Hsp70 is incubated in an assay buffer (e.g., 40 mM HEPES-KOH pH 7.6,

150 mM KCl, 5 mM MgCl2).[1]

An ATP regeneration system (pyruvate kinase/lactate dehydrogenase) and NADH are

added.[1]

Varying concentrations of VER-155008 (dissolved in DMSO) are added to the reaction

wells.

The reaction is initiated by the addition of ATP.

The rate of NADH oxidation is monitored spectrophotometrically at 340 nm over time to

determine the ATPase activity.

IC50 values are calculated by fitting the data to a dose-response curve.

5.2 Luciferase Refolding Assay This assay assesses the ability of Hsp70 to refold a denatured

protein, a core function of its chaperone activity.

Principle: Heat-denatured firefly luciferase is used as the substrate. Upon refolding by

Hsp70, its enzymatic activity is restored, which can be quantified by measuring light

emission in the presence of its substrate, luciferin.

Protocol Outline:

Purified firefly luciferase is denatured by heating.[1]
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The denatured luciferase is added to a refolding mix containing rabbit reticulocyte lysate or

a purified system with Hsp70, Hsp40, and an ATP-regenerating system.[1][5]

VER-155008 at various concentrations is added to the refolding mix.

The mixture is incubated to allow for chaperone-mediated refolding.

At specific time points, aliquots are taken, and luciferase activity is measured using a

luminometer after the addition of luciferin substrate.

The percentage of refolded, active luciferase is calculated relative to a non-denatured

control.

5.3 Cell Viability Assay (MTT or similar) This assay determines the effect of the inhibitor on the

proliferation and viability of cancer cell lines.

Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into

purple formazan crystals by metabolically active cells. The amount of formazan produced is

proportional to the number of viable cells.

Protocol Outline:

Cancer cells (e.g., HCT116, BT474) are seeded in 96-well plates and allowed to adhere

overnight.[1][6]

The cells are treated with a range of concentrations of VER-155008 for a specified period

(e.g., 48-72 hours).[2]

After incubation, the MTT reagent is added to each well, and the plate is incubated for a

few hours to allow for formazan crystal formation.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using

a plate reader.

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response

curve.
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Caption: Experimental workflow for characterizing VER-155008.

Conclusion
VER-155008 is a well-characterized, potent, and selective inhibitor of the Hsp70 family of

chaperones. By competitively binding to the ATP pocket of the Nucleotide Binding Domain, it

effectively disrupts the chaperone's function, leading to the degradation of oncoproteins, cell

cycle arrest, and apoptosis in cancer cells. Its detailed biochemical and cellular profile makes it

an invaluable chemical probe for studying the roles of Hsp70 in health and disease and a

foundational compound for the development of novel therapeutics targeting protein

homeostasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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